molecular formula C29H29BrClN5O2S B2839589 4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}benzamide CAS No. 422287-18-1

4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}benzamide

Cat. No.: B2839589
CAS No.: 422287-18-1
M. Wt: 627
InChI Key: VHJDXXNFVZIHII-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the search results. It is known that the compound has a molecular weight of 573.48, but other properties such as melting point, boiling point, solubility, and stability are not provided.

Scientific Research Applications

Synthesis and Derivative Formation

Research has focused on the synthesis of amino- and sulfanyl-derivatives of benzoquinazolinones, exploring palladium-catalyzed Buchwald–Hartwig coupling reactions for the generation of compounds with potential cytotoxic activities against cancer cell lines. For instance, a study demonstrated that certain derivatives exhibit significant anticancer activity, highlighting the relevance of these compounds in the development of new anticancer drugs (Nowak et al., 2015).

Pharmacological Applications

In the realm of pharmacology, various derivatives of quinazolinones have been synthesized to investigate their potential as antimicrobial, antitumor, and antiviral agents. This includes the exploration of their activities against specific strains of bacteria, viruses, and cancer cell lines. For example, some derivatives have shown promise as antimicrobial agents with significant activity, offering a foundation for the development of new therapeutic agents (Abd El-Moneim et al., 2015).

Targeted Drug Development

The compound's framework has been utilized to design drugs targeting specific receptors, such as the calcitonin gene-related peptide (CGRP) receptor antagonists. This involves developing synthetic routes that are both economical and scalable, with potential applications in treating conditions like major depressive disorders. The adaptability of this chemical structure allows for the modification and development of drugs with targeted actions (Cann et al., 2012).

Exploration of Antidepressant and Antipsychotic Activities

Quinoline and isoquinoline sulfonamide analogs of aripiprazole have been synthesized, aiming to assess their antidepressant and antipsychotic activities. These studies are crucial for understanding the compound's impact on serotonin and dopamine receptors, potentially leading to the development of new therapeutic agents for psychiatric disorders (Zajdel et al., 2013).

Future Directions

The future directions for research on this compound are not specified in the search results. Given that it is available for research use , it is likely that future studies will explore its properties, potential applications, and mechanism of action in more detail.

Properties

IUPAC Name

4-[(6-bromo-4-oxo-2-sulfanylidene-4aH-quinazolin-3-yl)methyl]-N-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29BrClN5O2S/c30-22-9-10-26-25(17-22)28(38)36(29(39)33-26)19-20-5-7-21(8-6-20)27(37)32-11-2-12-34-13-15-35(16-14-34)24-4-1-3-23(31)18-24/h1,3-10,17-18,25H,2,11-16,19H2,(H,32,37)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOMOPGNLYBYKFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4C=C(C=CC4=NC3=S)Br)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29BrClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

627.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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